

Application Notes and Protocols for High-Throughput Screening of TRPC6 Inhibitors

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Compound of Interest

Compound Name: CM-545

Cat. No.: B606739

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Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in calcium signaling. Gain-of-function mutations in the TRPC6 gene have been linked to familial focal segmental glomerulosclerosis (FSGS), and its dysregulation is implicated in other conditions such as cardiac hypertrophy and pulmonary hypertension. As a result, TRPC6 has emerged as a significant therapeutic target. High-throughput screening (HTS) is a key methodology for identifying novel and potent TRPC6 inhibitors from large compound libraries. This document provides detailed application notes and protocols for conducting HTS assays to screen for TRPC6 inhibitors.

Principle of the Assay

The primary HTS assays for TRPC6 inhibitors are cell-based and designed to measure changes in intracellular calcium concentration or membrane potential upon channel activation. A common approach involves using a HEK293 cell line stably expressing TRPC6.^[1] The channel can be activated through a Gq-coupled receptor pathway, for instance, by stimulating endogenous muscarinic receptors with an agonist like acetylcholine.^[1] Activation of TRPC6 leads to an influx of cations, primarily Ca²⁺, causing membrane depolarization and an increase in intracellular calcium levels. Potential inhibitors are identified by their ability to block or reduce these changes.

Data Presentation

Quantitative data from HTS assays for TRPC6 inhibitors should be meticulously organized to facilitate hit identification and validation. Below are examples of how to structure such data.

Table 1: Summary of HTS Assay Parameters for TRPC6 Inhibitor Screening

Parameter	Description	Typical Value/Range	Reference
Cell Line	Human Embryonic Kidney 293 cells stably expressing human TRPC6	HEK293-hTRPC6	[1]
Assay Format	384-well or 1536-well microplates	384-well	[1]
TRPC6 Activator	Agonist for a Gq-coupled receptor to induce DAG production	Acetylcholine (via muscarinic receptors) or 1-oleoyl-2-acetyl-sn-glycerol (OAG)	[1][2]
Detection Method	Fluorescence-based measurement of intracellular Ca ²⁺ or membrane potential	Fluo-8 Ca ²⁺ indicator or FLIPR Membrane Potential (FMP) dye	[1][3]
Primary Hit Criteria	Statistical cutoff for inhibition	> 3 standard deviations from the mean of control wells	[4]
Z' Factor	A measure of assay quality and robustness	> 0.5	[4]

Table 2: Example Data for Validated TRPC6 Inhibitors

Compound	IC50 (nM)	Selectivity vs. TRPC3	Selectivity vs. TRPC7	HTS Assay Type	Reference
BI 749327	< 100	High	High	Membrane Potential	[2]
SAR 7334	Not Specified	30-fold	24-fold	Calcium Influx	[2]

Experimental Protocols

Protocol 1: Calcium Influx HTS Assay Using a Fluorescent Indicator

This protocol describes a primary HTS assay to identify TRPC6 inhibitors by measuring changes in intracellular calcium.

Materials:

- HEK293 cell line stably expressing human TRPC6
- Assay medium: HBSS (Hank's Balanced Salt Solution) with 20 mM HEPES, pH 7.4
- Fluo-8 No Wash Calcium Assay Kit
- TRPC6 Activator: Acetylcholine (ACh) or 1-oleoyl-2-acetyl-sn-glycerol (OAG)
- Test compounds dissolved in DMSO
- Positive control inhibitor (e.g., BI 749327)
- 384-well black, clear-bottom microplates
- Automated liquid handling system
- Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FDSS)

Procedure:

- **Cell Plating:** Seed the HEK293-hTRPC6 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
- **Compound Preparation:** Prepare serial dilutions of test compounds and controls in DMSO. Transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plate using an acoustic liquid handler.
- **Dye Loading:** Prepare the Fluo-8 dye solution according to the manufacturer's instructions. Add the dye solution to each well of the cell plate and incubate for 30-60 minutes at 37°C.
- **HTS Measurement:** a. Place the assay plate into the fluorescence plate reader and allow it to equilibrate. b. Establish a baseline fluorescence reading for each well. c. Add the TRPC6 activator (e.g., ACh at its EC₈₀ concentration) to all wells simultaneously using the plate reader's integrated liquid handler. d. Immediately begin kinetic reading of fluorescence intensity for a set period (e.g., 2-5 minutes).
- **Data Analysis:** a. Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline reading from the peak fluorescence. b. Normalize the data to the positive (activator alone) and negative (no activator) controls. c. Identify primary hits as compounds that inhibit the activator-induced fluorescence signal above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean).

Protocol 2: Membrane Potential HTS Assay

This protocol provides an alternative HTS method using a voltage-sensitive dye to detect membrane depolarization upon TRPC6 activation.^[1]

Materials:

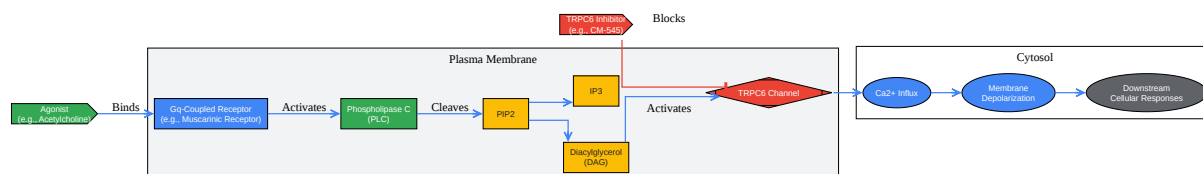
- HEK293 cell line stably expressing human TRPC6
- Assay buffer: HBSS with 20 mM HEPES, pH 7.4
- FLIPR Membrane Potential (FMP) Assay Kit
- TRPC6 Activator: Acetylcholine (ACh)

- Test compounds in DMSO
- Positive control inhibitor
- 384-well black, clear-bottom microplates
- Automated liquid handling system
- Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Procedure:

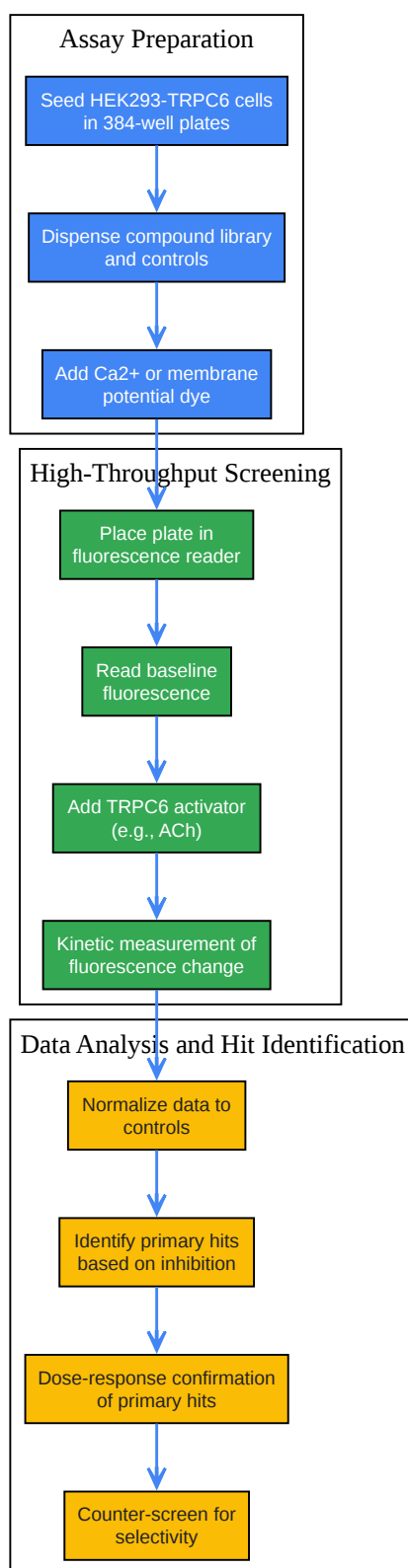
- Cell Plating: Follow the same procedure as in Protocol 1.
- Compound Addition: Transfer test compounds to the assay plate.
- Dye Loading: Prepare the FMP dye solution and add it to the cell plates. Incubate as recommended by the manufacturer.
- HTS Measurement: a. Place the plate in the fluorescence plate reader. b. Record a baseline fluorescence reading. c. Add the TRPC6 activator (e.g., ACh at its EC_{max} concentration) to all wells.^[1] d. Measure the kinetic fluorescence response. Activation of TRPC6 will cause membrane depolarization, resulting in an increase in fluorescence.^[1]
- Data Analysis: a. Analyze the kinetic data to determine the maximum fluorescence change. b. Normalize the data and identify hits that inhibit the depolarization-induced fluorescence increase.

Mandatory Visualizations



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Caption: TRPC6 activation signaling pathway.



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